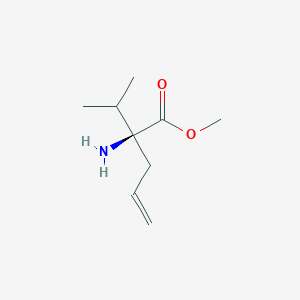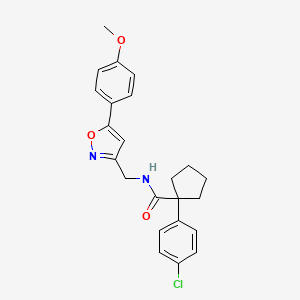![molecular formula C18H16N2O6S B3010867 Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate CAS No. 1396812-49-9](/img/structure/B3010867.png)
Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several functional groups, including a benzo[d][1,3]dioxole, azetidine, and thiophene . Benzo[d][1,3]dioxole is an organic compound with the formula C6H4O2CH2 and is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . Azetidine is a basic heterocyclic organic compound with the chemical formula (CH2)3NH. Thiophene is a heterocyclic compound with the formula C4H4S.
Molecular Structure Analysis
The molecular structure of the compound would be complex due to the presence of multiple functional groups. The structure of similar compounds has been determined by single-crystal X-ray diffraction studies .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For similar compounds, reactions have been carried out using well-known Pd-catalyzed arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For similar compounds, thermal gravimetric analysis and gas sorption studies have been conducted to reveal their physical properties .Applications De Recherche Scientifique
Structure-Activity Relationships and Chemical Synthesis
Research into compounds with structural similarities to Methyl 2-(1-(benzo[d][1,3]dioxole-5-carbonyl)azetidine-3-carboxamido)thiophene-3-carboxylate has focused on their potential in medicinal chemistry and material science. One study discusses the structure-activity relationships of N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides as selective endothelin receptor-A antagonists. It highlights the importance of the aryl group's structural modification to enhance potency and in vivo activity, with the benzo-[d][1,3]dioxole group equating to a 4-methyl group in vitro activity, thus suggesting its significance in drug design and synthesis (Wu et al., 1997).
Another area of study involves the novel transformations of amino and carbonyl/nitrile groups in the Gewald thiophenes, leading to the synthesis of thienopyrimidines. This research not only extends the chemical versatility of thiophene compounds but also indicates the potential for developing new therapeutic agents and materials (Pokhodylo et al., 2010).
The synthesis of 2-carboxy-4-methylazetidine as an isomeric analog of dl-proline represents another facet of chemical synthesis research, illustrating the utility of such compounds in synthesizing polypeptides of abnormally high molecular weight. This research not only expands the toolkit for peptide and protein engineering but also opens new avenues for the development of biomaterials and therapeutic agents (Soriano et al., 1980).
Luminescence Sensing and Pesticide Removal
Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylate showcase an exciting application in environmental monitoring and remediation. Such MOFs exhibit high selectivity and sensitivity towards environmental contaminants like Hg(II), Cu(II), Cr(VI), and salicylaldehyde, demonstrating their potential as luminescent sensory materials for pollutant detection. Additionally, their capability for recyclable detection underscores their utility in sustainable environmental management practices (Zhao et al., 2017).
Propriétés
IUPAC Name |
methyl 2-[[1-(1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl]amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S/c1-24-18(23)12-4-5-27-16(12)19-15(21)11-7-20(8-11)17(22)10-2-3-13-14(6-10)26-9-25-13/h2-6,11H,7-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IASJKVQAMMDHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2CN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(dimethylamino)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B3010788.png)


![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-3-yl)acetate](/img/structure/B3010798.png)



![[1-(6-methyl-2-pyridinyl)-1H-imidazol-4-yl]{4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B3010803.png)

![(E)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B3010806.png)